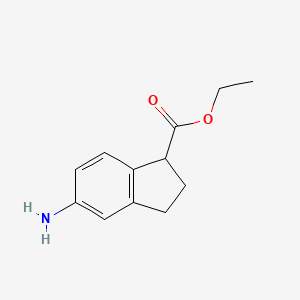

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

CAS No.: 61372-32-5

Cat. No.: VC18701837

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61372-32-5 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate |

| Standard InChI | InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)11/h4,6-7,11H,2-3,5,13H2,1H3 |

| Standard InChI Key | UHISTLDHHIQDBG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCC2=C1C=CC(=C2)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate (CAS: 61372-32-5) has the molecular formula C₁₂H₁₅NO₂ and a molar mass of 205.25 g/mol. Its IUPAC name is ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, with the following structural features :

-

A fused bicyclic indene core.

-

An ethyl ester group at position 1.

-

A primary amine substituent at position 5.

The compound’s planar structure facilitates interactions with hydrophobic pockets in kinase domains, while the amino and ester groups contribute to hydrogen bonding and solubility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ | |

| Molecular Weight | 205.25 g/mol | |

| IUPAC Name | Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |

| Solubility | Soluble in DMSO, ethanol | |

| LogP | 2.44 |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

-

Indene Functionalization: Reacting indene derivatives with ethyl chloroformate in the presence of a base (e.g., sodium hydride) to introduce the carboxylate ester.

-

Amination: Introducing the amino group via nucleophilic substitution or catalytic hydrogenation .

-

Step 1: Indene → Ethyl 5-nitro-2,3-dihydro-1H-indene-1-carboxylate (using ethyl chloroformate and NaH).

-

Step 2: Nitro reduction → Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate (via H₂/Pd-C).

Analytical Validation

-

NMR: ¹H NMR (CDCl₃) shows signals at δ 1.25 (t, 3H, CH₃), 2.85–3.10 (m, 4H, CH₂), 4.15 (q, 2H, OCH₂), and 6.60–7.20 (m, 3H, aromatic).

-

IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (C=O ester).

Biological Activity and Mechanism

DDR1 Inhibition

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate serves as a precursor for DDR1 inhibitors, which block collagen-induced signaling in cancers. Key findings include:

-

In Vivo Efficacy: Suppressed tumor growth in orthotopic pancreatic cancer models (50 mg/kg, twice daily) .

Table 2: Comparative Kinase Selectivity of Derivative 7f

| Kinase | IC₅₀ (nM) |

|---|---|

| DDR1 | 14.9 |

| DDR2 | >1,000 |

| TrkA | 68.4 |

| c-Kit | >1,000 |

Anticancer Mechanisms

-

EMT Suppression: Inhibits epithelial-mesenchymal transition by downregulating N-cadherin and vimentin .

-

Colony Formation: Dose-dependent inhibition of pancreatic cancer cell colonies (IC₅₀: 1.2 μM) .

Analytical Characterization

Spectroscopic Data

-

¹³C NMR: 166.7 ppm (C=O), 148.1 ppm (aromatic C-N), 61.5 ppm (OCH₂).

Applications in Drug Development

Lead Optimization

Derivatives of this compound have been optimized for:

Preclinical Candidates

-

Compound 7f: Orally active DDR1 inhibitor with T₁/₂ = 1.7 h (rat plasma) .

-

Therapeutic Use: Investigated in pancreatic, breast, and glioblastoma cancers .

| Parameter | Details |

|---|---|

| Skin Irritation | Category 2 (EUH 066) |

| Eye Irritation | Category 2A |

| Storage | RT, desiccated |

Comparison with Related Compounds

Table 4: Structural and Functional Comparison

| Compound | CAS | Key Feature | DDR1 IC₅₀ (nM) |

|---|---|---|---|

| Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | 61372-32-5 | Parent compound | 14.9 |

| Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate | 2230799-18-3 | Amino position variation | 22.0 |

| 1-Aminoindan-1-carboxylic acid | 3927-71-7 | Carboxylic acid substituent | >1,000 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume